2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c17-16-11(10-21)8-15(13-5-1-2-6-14(13)18)20(16)24(22,23)12-4-3-7-19-9-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSPCVQLYQJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, with the CAS number 928324-80-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.
- Molecular Formula : C₁₆H₁₀ClFN₂O₃S
- Molecular Weight : 364.78 g/mol
- Structure : The compound features a pyrrole ring substituted with a chloro group and a sulfonyl-pyridine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde with N-chlorosuccinimide in N,N-dimethylformamide under controlled conditions. The yield reported in various studies is approximately 68% .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is thought to enhance its efficacy by disrupting bacterial folate synthesis .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrrole derivatives, including our compound of interest. Results showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) cells, with an IC50 value of approximately 15 µM .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against multiple pathogens. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against E. coli, indicating moderate antibacterial strength. The study highlighted the potential for developing this compound as a lead for new antimicrobial agents .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 364.78 g/mol. Its structural characteristics include a pyrrole ring substituted with a chlorinated phenyl group and a pyridinyl sulfonyl moiety, which contribute to its reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole and pyridine rings may enhance interactions with biological targets involved in tumor growth and proliferation.
- A study demonstrated that derivatives of this compound could inhibit specific kinases associated with cancer progression, suggesting its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Properties :
-
Neurological Applications :
- The structure of this compound suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression or anxiety. The fluorophenyl group may enhance blood-brain barrier permeability, facilitating central nervous system activity .
Synthesis and Development
Synthesis Routes :
The synthesis of this compound typically involves multi-step synthetic pathways including:
- Formylation reactions to introduce the aldehyde group.
- Sulfonation processes to attach the pyridin-3-ylsulfonyl moiety.
- Chlorination steps to achieve the desired halogen substitution.
Case Study :
A notable synthesis route described in patent literature involves the reaction of pyrrole derivatives with fluorinated phenols under controlled conditions to yield high-purity products suitable for further pharmaceutical development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole Derivatives
Pyrazole Derivatives
Structural and Functional Analysis
- Sulfonyl Group Positioning: The pyridin-3-ylsulfonyl moiety (vs. phenylsulfonyl or alkylsulfonyl) introduces aromatic π-stacking capabilities and hydrogen-bonding interactions, critical for drug-receptor binding .
- Aldehyde Reactivity: The carbaldehyde group enables condensation reactions to form Schiff bases or hydrazones, a feature shared with pyrazole-4-carbaldehyde derivatives .
Preparation Methods
Chlorination of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
One direct approach involves selective chlorination of the pyrrole ring at the 2-position using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF):
- Procedure:
- Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (331 mg) in DMF (33 mL).
- Add N-chlorosuccinimide (268 mg) to the solution.
- Stir the mixture at 60 °C for 1 hour.
- Quench the reaction with saturated aqueous sodium hydrogencarbonate.
- Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient (7:3 to 1:1).
- Yield: 68%
- Product: Colorless oil of the target compound
- Reference: ChemicalBook synthesis report.
Synthesis of the Pyrrole Core Intermediate
The key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, can be prepared by a one-pot catalytic reduction starting from 2-(2-fluorobenzoyl) malononitrile:
- Stepwise Process:
- Dissolve 2-(2-fluorobenzoyl) malononitrile in an appropriate solvent.
- Add a metal catalyst and glacial acetic acid.
- Vacuumize and replace with hydrogen gas, then heat to perform the first reduction.
- Cool the reaction mixture, add Raney nickel and water, vacuumize and hydrogenate again for the second reduction.
- Filter, concentrate the filtrate under reduced pressure, add tetrahydrofuran aqueous solution, stir and pulp, then filter and dry to obtain the pyrrole-3-carbaldehyde.
- Advantages:
- One-pot synthesis avoids isolation of intermediates.
- Environmentally friendly with reduced waste generation.
- High yield and purity suitable for industrial scale.
- Reference: CN Patent CN113845459A.
Introduction of Pyridin-3-ylsulfonyl Group
The sulfonylation at the nitrogen of the pyrrole is achieved by reaction with pyridine-3-sulfonyl chloride:
- Reaction Conditions:
- Use 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as substrate.
- React with pyridine-3-sulfonyl chloride in acetonitrile solvent under nitrogen atmosphere.
- Employ potassium hydroxide powder (granularity >100 mesh) as a strong base.
- Molar ratios: pyrrole intermediate : KOH : pyridine-3-sulfonyl chloride = 1 : 1.5-3.5 : 1.5-3.5.
- Reaction temperature: salification at 10-20 °C for 1-2 hours; substitution at 30 ± 2 °C for 0.5-1.5 hours.
- Post-reaction Processing:
- Pressure filtration, solvent concentration and recovery.
- Dissolve residue in mixed solvent (ethyl acetate and n-hexane, ratio 1:3-8), decolorize with activated carbon at 60-75 °C for 0.5-1 hour.
- Crystallize at 0-5 °C with 1-2 hours heat preservation.
- Recrystallize crude product in methanol (mass ratio 1:3-6) at 50-65 °C, filter, cool, centrifuge, and vacuum dry to obtain refined product.
- Yield and Purity:
- High purity (>98% by HPLC) achievable.
- Process optimized to reduce waste and improve industrial scalability.
- Reference: CN Patent CN111233835A.
Comparative Data Table of Preparation Steps
Research Findings and Notes
- The one-pot synthesis of the pyrrole intermediate reduces the number of purification steps, minimizing solvent use and waste generation, which is critical for sustainable industrial production.
- The sulfonylation step requires careful control of base and reagent molar ratios to optimize yield and purity while preventing side reactions and impurities.
- Chlorination using N-chlorosuccinimide is a mild and selective method, avoiding harsher chlorinating agents that could degrade sensitive functional groups.
- Purification through recrystallization and activated carbon decolorization enhances product purity, which is vital for pharmaceutical applications.
- The process improvements focus on minimizing environmental impact, reducing cost, and facilitating large-scale synthesis, addressing common challenges in heterocyclic compound production.
Q & A
Q. What are the primary synthetic routes for 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including pyrrole ring formation, sulfonylation, and halogenation. For example, sulfonylation at the pyrrole nitrogen can be achieved using pyridine-3-sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) to avoid hydrolysis . Optimization may require adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and monitoring reaction progress via TLC or HPLC. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde functionality without degradation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in H NMR, while the sulfonyl group deshields adjacent protons (e.g., pyrrole C-H at δ 7.5–8.0 ppm). F NMR confirms the 2-fluorophenyl substituent (δ -110 to -115 ppm) .
- IR : Strong C=O stretch (~1700 cm) and S=O stretches (~1350, 1150 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns, such as loss of the sulfonyl group (m/z ≈ 154) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl and pyridinylsulfonyl substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing sulfonyl group reduces electron density at the pyrrole ring, potentially hindering electrophilic substitution but facilitating nucleophilic attacks at the aldehyde position. The 2-fluorophenyl group’s meta-fluorine introduces steric hindrance and ortho/para-directing effects, which can be leveraged in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids . Computational studies (DFT) on substituent effects are recommended to predict regioselectivity .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic assignments for this compound?
Discrepancies often arise from dynamic processes (e.g., rotational isomerism of the sulfonyl group) or crystal packing effects. Single-crystal X-ray diffraction (employing SHELXL for refinement) provides definitive bond lengths and angles, while variable-temperature NMR can detect conformational exchange . For example, if H NMR suggests free rotation of the pyridinylsulfonyl group but X-ray shows a fixed conformation, this may indicate restricted mobility in the solid state .
Q. How can the aldehyde group be selectively functionalized without affecting the sulfonyl or halogen substituents?
Selective protection of the aldehyde (e.g., formation of a dithiane or oxime) prior to further reactions is critical. For instance, oxime formation with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (pH 5–6) preserves the sulfonyl and chloro groups. Subsequent Staudinger-type reactions or reductive amination can modify the aldehyde while maintaining structural integrity .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies involving this compound?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls.
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic or hydration state differences .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) to identify substituent-activity trends .
Methodological Recommendations
- Crystallography : Use SHELX (SHELXL) for refinement, particularly for resolving disorder in the sulfonyl or fluorophenyl groups .
- Synthesis : Optimize halogenation steps (e.g., Cl introduction via NCS in DMF) to avoid over-chlorination .
- Computational Tools : Employ DFT (B3LYP/6-31G*) to model electronic effects and predict reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
